molecular formula C4H4N4O3 B1291285 4-Amino-5-nitropyridazin-3-ol CAS No. 6381-47-1

4-Amino-5-nitropyridazin-3-ol

Cat. No.: B1291285
CAS No.: 6381-47-1
M. Wt: 156.1 g/mol
InChI Key: ZLLZXWINJFUJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-nitropyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry and agrochemicals. The compound this compound is characterized by the presence of an amino group at the 4th position, a nitro group at the 5th position, and a hydroxyl group at the 3rd position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitropyridazin-3-ol typically involves the nitration of 4-amino-3-hydroxypyridazine. One common method includes the following steps:

    Nitration: The nitration of 4-amino-3-hydroxypyridazine is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to prevent over-nitration.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-nitropyridazin-3-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products Formed

    Reduction: 4-Amino-5-aminopyridazin-3-ol.

    Substitution: Various substituted pyridazin-3-ol derivatives depending on the nucleophile used.

    Oxidation: 4-Amino-5-nitropyridazin-3-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitropyridazin-3-ol is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amino and hydroxyl groups may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxypyridazine: Lacks the nitro group at the 5th position.

    5-Amino-4-nitropyridazin-3-ol: Similar structure but with different positioning of the amino and nitro groups.

    4-Amino-5-nitropyrimidin-3-ol: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

4-Amino-5-nitropyridazin-3-ol is unique due to the specific arrangement of functional groups on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-4-nitro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLZXWINJFUJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618407
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6381-47-1
Record name 4-Amino-5-nitropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.